Domperidone Maleate Domperidone Maleate A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.
Brand Name: Vulcanchem
CAS No.: 99497-03-7
VCID: VC1808180
InChI: InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Molecular Formula: C26H28ClN5O6
Molecular Weight: 542 g/mol

Domperidone Maleate

CAS No.: 99497-03-7

Cat. No.: VC1808180

Molecular Formula: C26H28ClN5O6

Molecular Weight: 542 g/mol

* For research use only. Not for human or veterinary use.

Domperidone Maleate - 99497-03-7

Specification

CAS No. 99497-03-7
Molecular Formula C26H28ClN5O6
Molecular Weight 542 g/mol
IUPAC Name (E)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Standard InChI InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key OAUUYDZHCOULIO-WLHGVMLRSA-N
Isomeric SMILES C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O
SMILES C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Domperidone maleate is chemically described as 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one (z)-2-butenedioate (1:1) . The compound exhibits specific physicochemical characteristics that influence its pharmaceutical formulation and biological activities.

Molecular Characteristics

Domperidone maleate has a molecular formula of C22H24ClN5O2- C4H4O4 and a molecular weight of 541.983 daltons . It exists physically as a white to off-white crystalline powder with characteristic solubility patterns in various solvents . The compound presents as an achiral molecule with one E/Z center but no defined stereocenters .

Physical and Chemical Properties

The physicochemical profile of domperidone maleate reveals properties important for its pharmaceutical formulation and biological behavior:

PropertyValue
Physical FormWhite to off-white crystalline powder
Solubility in Water0.10%
Solubility in Ethanol0.1%
Solubility in PEG 4000.5%
Solubility in PPG1.3%
Solubility in CHCl30.004%
pKa Value7.890
Partition Coefficientlog P = 3.90 at pH 10.2
Melting Range225 to 231°C

The limited water solubility of domperidone maleate influences its formulation considerations, while its partition coefficient suggests moderate lipophilicity, which affects its distribution in biological systems .

Pharmacological Mechanism of Action

Domperidone maleate functions through specific pharmacological pathways that confer its therapeutic properties in gastrointestinal disorders.

Receptor Interactions

Domperidone acts as a peripherally selective dopamine D2 receptor antagonist, with high binding affinity demonstrated by Ki values of approximately 1.0 nM and 3.5 nM at its primary targets . This potent antagonism of dopamine receptors forms the basis of its therapeutic effects on gastrointestinal motility and antiemetic properties .

A critical pharmacological feature distinguishing domperidone from other dopamine antagonists is its limited ability to cross the blood-brain barrier, resulting in minimal central nervous system effects . This peripheral selectivity contributes to its favorable side effect profile compared to centrally-acting antiemetics.

Physiological Effects on Gastrointestinal System

The pharmacological actions of domperidone on the gastrointestinal system are multifaceted:

  • Increases esophageal peristalsis and lower esophageal sphincter pressure (LESP)

  • Enhances gastric motility and peristalsis

  • Promotes gastroduodenal coordination

  • Facilitates gastric emptying and decreases small bowel transit time

Additionally, domperidone blocks emesis through inhibition of the chemoreceptor trigger zone (CTZ), which lies outside the blood-brain barrier . This antiemetic action effectively counteracts vomiting induced by various agents including apomorphine, hydergine, morphine, and levodopa .

Pharmacokinetic Profile

The pharmacokinetic properties of domperidone maleate have been extensively studied, revealing important characteristics regarding its absorption, distribution, metabolism, and elimination.

Absorption and Bioavailability

Domperidone demonstrates rapid absorption following oral administration, with different formulations showing comparable but slightly variable absorption patterns . Comparative bioavailability studies between different pharmaceutical forms have yielded valuable insights:

ParameterBase TabletMaleate TabletSolution
Peak Plasma Concentration (Cmax)18.8 ng/mL15.0 ng/mL20.7 ng/mL
Time to Peak (Tmax)0.9 h1.2 h0.6 h
Relative Bioavailability107 ± 50%116 ± 47%100% (reference)

Distribution, Metabolism and Elimination

Following absorption, domperidone undergoes extensive distribution throughout the body, evidenced by its large apparent volume of distribution (Vd/F) of 6,272 ± 5,100 L . This extensive distribution suggests significant tissue binding and accumulation outside the vascular compartment.

The elimination of domperidone follows first-order kinetics with a mean elimination half-life (t1/2) ranging from 12.6 to 16.0 hours . The oral clearance (CL/F) after solution dosing was measured at 4,735 ± 2,017 mL/min, indicating efficient elimination processes .

Dose Proportionality and Food Effects

Pharmacokinetic studies have established linear pharmacokinetics for domperidone over the dose range of 10-40 mg, with proportional increases in Cmax and AUC values relative to dose . The consistency of oral clearance across different doses (ranging from 4,380 to 5,255 mL/min) further confirms this linear pharmacokinetic behavior .

Food appears to significantly influence the absorption of domperidone, as evidenced by AUC values for 60 mg oral doses:

  • Fasted state: 249-259 ng × h/mL

  • Fed state: 463 ng × h/mL

This nearly two-fold increase in bioavailability suggests that food enhances the absorption of domperidone from the gastrointestinal tract.

Clinical Applications

Domperidone maleate has established therapeutic roles in several gastrointestinal conditions, though its regulatory status varies internationally.

Approved Indications

The primary approved indications for domperidone maleate include:

  • Short-term treatment of symptoms associated with idiopathic or diabetic gastroparesis (once control of diabetes has been established by diet and/or insulin)

  • Management of intractable nausea and vomiting from various causes

Off-Label Applications

Beyond its approved indications, domperidone has gained recognition for off-label use in stimulating milk production in breastfeeding women . This application stems from the drug's ability to increase prolactin levels through its dopamine antagonist properties, though this use requires careful consideration of potential risks.

Pharmaceutical Formulations

Domperidone maleate is available in various pharmaceutical formulations designed to optimize its therapeutic delivery.

Tablet Composition

The standard tablet formulation of domperidone maleate (10 mg) contains the active ingredient equivalent to 10 mg of domperidone base (as 12.72 mg of domperidone maleate) . These tablets typically contain several excipients including:

  • Lactose

  • Cornstarch

  • Microcrystalline cellulose

  • Povidone

  • Magnesium stearate

This formulation is commonly marketed as a white to faintly cream film-coated tablet for oral administration.

Alternative Formulations

Beyond the standard oral tablet, pharmacokinetic studies have evaluated alternative formulations including:

  • Oral solutions

  • Rectal formulations

These alternative delivery systems may offer advantages for specific patient populations, particularly those with difficulty swallowing or absorbing oral medications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator